Compound Description: This compound served as a lead compound in the search for novel orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. []
Relevance: While not sharing the same core structure as 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide, this compound highlights the exploration of heterocyclic structures, particularly those containing nitrogen and sulfur, for their potential as AMPA receptor antagonists. This research direction indirectly relates to the development of compounds like the target compound, as both aim to target specific receptor types using modified heterocyclic scaffolds. []
3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile (25) and 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (27)
Compound Description: These compounds exhibited potent anticonvulsant activity in both maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizure tests with minimal motor disturbances. []
Relevance: Both compounds share a pyrido[3,2-e][1,3]thiazin-4-one core with 2-[allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one (4), representing further structural modifications within this class of AMPA receptor antagonists. The presence of the benzodioxole moiety in compound 27 demonstrates structural similarity to the 2H-1,3-benzodioxol-5-yl group present in 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide. []
YM928 (5) and Talampanel (1)
Compound Description: These are established AMPA receptor antagonists used as comparators for the newly synthesized analogs. []
Relevance: These compounds serve as reference points for evaluating the anticonvulsant activity and motor effects of the novel analogs, including those structurally similar to 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide. []
Compound Description: This compound is a selective and potent monoacylglycerol lipase (MAGL) inhibitor. It showed antinociceptive effects in a mouse model of neuropathic pain and substituted for the cannabinoid receptor agonist CP55,940 in a drug-discrimination paradigm, but also produced hypomotility. []
Relevance: JZL184 shares the 2H-1,3-benzodioxol-5-yl group with 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide, highlighting the use of this specific moiety in diverse pharmacological contexts. The different biological activities of these compounds underscore the importance of overall molecular structure and the presence of other functional groups in determining pharmacological profiles. []
Compound Description: This is another selective and potent MAGL inhibitor that showed antinociceptive effects in a mouse model of neuropathic pain and substituted for CP55,940 in a drug-discrimination paradigm. Unlike JZL184, MJN110 increased locomotor behavior and did not produce catalepsy or hypothermia. []
Relevance: Although MJN110 does not directly share structural elements with 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide, its comparison with JZL184 in the same study provides valuable insights into the structure-activity relationships of MAGL inhibitors. This comparative analysis can be helpful in understanding the specific structural features contributing to the diverse pharmacological profiles observed within this class of compounds. []
Compound Description: This is a potent cannabinoid receptor agonist used as a reference compound in drug discrimination studies. []
Relevance: While structurally dissimilar to 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide, CP55,940 serves as a pharmacological tool to assess the cannabimimetic effects of MAGL inhibitors like JZL184 and MJN110. This information indirectly contributes to our understanding of the broader landscape of compounds targeting the endocannabinoid system, including the potential therapeutic applications and side effects associated with modulating this system. []
Compound Description: Ivacaftor is an approved potentiator for the treatment of cystic fibrosis caused by the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR). []
3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid and 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)
Compound Description: These are investigational correctors used in combination therapies for cystic fibrosis caused by the ∆F508 mutation in CFTR. []
Relevance: Both compounds contain the 2,2-difluoro-1,3-benzodioxol-5-yl group, which is a structural variant of the 2H-1,3-benzodioxol-5-yl group present in 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide. This similarity underscores the interest in benzodioxole derivatives as pharmacologically active scaffolds across various therapeutic areas. []
Tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles
Compound Description: These are chemical classes identified through high-throughput screening and structure-activity analysis as potential CFTR potentiators that do not interfere with corrector action. []
Relevance: While not sharing the same core structure as 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide, these diverse chemical classes demonstrate the exploration of alternative scaffolds for developing CFTR potentiators. This research emphasizes the importance of considering multiple structural approaches for targeting a specific protein or pathway, especially when seeking to overcome limitations like drug-drug interactions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.